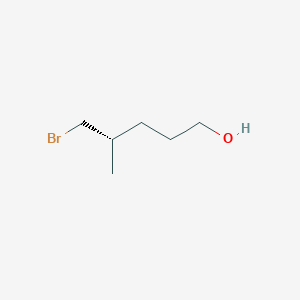![molecular formula C9H12N4 B11912595 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)
6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C9H12N4 and a molecular weight of 176.22 g/mol . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrolopyrimidine core . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By inhibiting CDK2/cyclin A2, it disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that this compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Pyrido[2,3-d]pyrimidine: Known for its antibacterial and CDK inhibitory activities.
Pyrimido[4,5-d]pyrimidine: Studied for its potential in cancer therapy and other medical applications.
Uniqueness
6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its ability to inhibit CDKs with high potency makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
6-ethyl-2-methylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H12N4/c1-3-13-4-7-8(5-13)11-6(2)12-9(7)10/h4-5H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
KAVLBPCYLBFZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=C1)N=C(N=C2N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11912532.png)
![7-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B11912540.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11912543.png)



![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)




